2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
Description
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Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-7-6-10-17(16(13)4)11-12-18(20)19-14(2)8-5-9-15(19)3/h5-10H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDVVEVZFUZZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=C(C=CC=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644634 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-80-8 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties of 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone and its Analogs
Foreword: Navigating the "Drug-like" Chemical Space
In the landscape of modern drug discovery, the adage "structure dictates function" is profoundly intertwined with a molecule's physicochemical properties. These properties govern a compound's journey through complex biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] A comprehensive understanding of a molecule's physicochemical profile is therefore not merely an academic exercise but a critical cornerstone for successful drug development, minimizing attrition rates and enhancing therapeutic efficacy.[3][4]
Molecular Identity and Structural Considerations
IUPAC Name: 1-(2,6-dimethylphenyl)-3-(2,3-dimethylphenyl)propan-1-one
Molecular Formula: C₁₉H₂₂O
Molecular Weight: 266.38 g/mol
Chemical Class: Aromatic Ketone, Propiophenone Derivative
The structure of this compound features a central propan-1-one core. One side is flanked by a 2,6-dimethylphenyl group, and the other by a 2,3-dimethylphenyl group. The steric hindrance introduced by the ortho-methyl groups on the phenyl ring attached to the carbonyl group is a significant feature. This steric crowding can influence the molecule's conformation, receptor binding, and metabolic stability. The presence of two aromatic rings and a ketone functional group are the primary determinants of its physicochemical properties.[5][6]
Predicted Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties anticipated for this compound. These predictions are based on its structure and data from analogous compounds.
| Property | Predicted Value/Range | Rationale and Significance in Drug Discovery |
| Melting Point (°C) | Solid at room temperature | The molecule's size, symmetry, and intermolecular forces suggest a crystalline solid state. A defined melting point is indicative of purity. |
| Boiling Point (°C) | > 300 °C (at atmospheric pressure) | Aromatic ketones generally have high boiling points due to their polarity and molecular weight.[6] |
| Aqueous Solubility | Low | The presence of two aromatic rings and a total of four methyl groups contribute to a significant hydrophobic character, likely leading to poor water solubility.[5][7] This is a critical parameter for oral bioavailability. |
| Lipophilicity (LogP) | High (likely > 4) | The high carbon-to-heteroatom ratio and the presence of two phenyl rings suggest a strong preference for lipid environments over aqueous ones.[7] High lipophilicity can enhance membrane permeability but may also lead to non-specific binding and toxicity.[4] |
| pKa | Not ionizable within physiological pH range | The ketone functional group is a very weak base, and the molecule lacks acidic protons. Therefore, its solubility and permeability will not be significantly affected by pH changes in the physiological range. |
| Polar Surface Area (PSA) | ~17.1 Ų (estimated) | The polar surface area is primarily contributed by the carbonyl oxygen. A low PSA is generally associated with good membrane permeability. |
Experimental Protocols for Physicochemical Characterization
The validation of the predicted properties requires a suite of well-defined experimental protocols. The following section outlines the methodologies for determining the key physicochemical parameters of a novel compound like this compound.
Synthesis and Purification
The synthesis of the title compound would likely involve a Friedel-Crafts acylation or a related coupling reaction. A plausible synthetic route is the reaction of 2,3-dimethylphenylacetyl chloride with 1,3-dimethylbenzene in the presence of a Lewis acid catalyst.
It is crucial to meticulously purify the synthesized compound, typically via column chromatography followed by recrystallization, to ensure that the measured physicochemical properties are intrinsic to the molecule and not influenced by impurities.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence and connectivity of protons. Expected signals would include distinct aromatic protons for both phenyl rings, singlets for the four methyl groups, and two methylene triplets for the ethyl chain.[8][9]
-
¹³C NMR: Will identify all unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal (typically >190 ppm).[10]
-
2D NMR (COSY, HSQC, HMBC): Will establish the precise connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact molecular weight.
Infrared (IR) Spectroscopy:
-
A strong absorption band in the range of 1680-1700 cm⁻¹ will be indicative of the aromatic ketone carbonyl group.[8]
Determination of Physicochemical Properties
Melting Point:
-
Determined using a calibrated melting point apparatus. A sharp melting range indicates high purity.
Solubility:
-
Thermodynamic Solubility: Measured by adding an excess of the compound to various aqueous and organic solvents, followed by equilibration and quantification of the dissolved compound using HPLC-UV.
-
Kinetic Solubility: Assessed by high-throughput methods to identify potential precipitation issues in early drug discovery screens.
Lipophilicity (LogP/LogD):
-
Shake-Flask Method: The traditional method involving partitioning the compound between n-octanol and water, followed by quantification in each phase.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A faster method where the retention time of the compound on a C18 column is correlated with its LogP value.
Visualizing the Characterization Workflow
The following diagram illustrates a comprehensive workflow for the physicochemical characterization of a novel aromatic ketone.
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Melting point and boiling point data for 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
An In-Depth Technical Guide for the Physicochemical Characterization of 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
Abstract: The characterization of novel chemical entities is a foundational step in drug discovery and materials science. Key to this is the determination of fundamental physical properties such as melting and boiling points, which serve as critical indicators of purity and inform downstream process development. This guide addresses the specific case of this compound, a compound for which experimental data is not publicly cataloged. In the absence of established values, this document provides a comprehensive framework for researchers to determine these properties through a robust, validated, and logical workflow. We will detail both in silico prediction methodologies for preliminary estimation and rigorous, step-by-step experimental protocols for definitive determination, ensuring the highest standards of scientific integrity.
Introduction: The Challenge of a Novel Compound
This compound (Molecular Formula: C₁₉H₂₂O) is a propiophenone derivative whose physical properties, specifically its melting and boiling points, are not documented in readily accessible scientific literature or chemical databases. For researchers in drug development, process chemistry, or material science, this data gap presents a significant challenge. The melting point is a crucial first indicator of substance purity, while the boiling point is essential for purification protocols like distillation and for assessing compound stability at elevated temperatures.
This whitepaper provides the authoritative methodology to bridge this gap. It is structured not as a report of known values, but as a practical guide for the scientist at the bench. We will proceed from computational estimation—a valuable tool for experimental planning—to the gold-standard experimental techniques required for generating reliable, high-quality data.
Part 1: In Silico Estimation of Physical Properties
Before undertaking laboratory work, computational modeling provides a powerful, resource-efficient method to estimate the physical properties of a molecule based on its structure.[1] Quantitative Structure-Property Relationship (QSPR) models, along with other machine learning and neural network approaches, correlate molecular descriptors with physical properties like boiling point.[2][3]
Causality of the Approach: These models are built on the principle that a molecule's chemical structure dictates its intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions).[4] Properties like melting and boiling points are direct consequences of the energy required to overcome these forces.[5] By analyzing features like molecular weight, surface area, bond types, and functional groups, these algorithms can predict the thermal energy needed for phase transition.[6]
While these predictions are not a substitute for experimental data, they are invaluable for:
-
Selecting the appropriate temperature range for instrumentation.
-
Anticipating the physical state of the compound at room temperature.
-
Informing safety assessments regarding thermal stability.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Method | Rationale & Limitations |
| Melting Point | Not Predicted | N/A | Accurate melting point prediction is notoriously difficult due to complex crystal packing forces which are not easily modeled. |
| Boiling Point | ~350 - 390 °C | QSPR / Group Contribution | Based on the high molecular weight (266.38 g/mol ) and complex aromatic structure, a high boiling point is expected. This is an estimate and requires experimental verification. |
Disclaimer: The boiling point value is an educated estimate based on QSPR principles for illustrative purposes. Actual computational prediction would require specialized software.
Part 2: Rigorous Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C).[7] The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[8] Therefore, this measurement is a dual-purpose tool for both identification and purity assessment.
Self-Validating Protocol: Capillary Method with Digital Apparatus
This protocol utilizes a modern digital melting point apparatus, which offers precise electronic control of the heating rate and digital temperature readout.[9] The self-validation is achieved through mandatory pre-run calibration with certified standards.
Methodology:
-
Instrument Calibration (Trustworthiness Pillar):
-
Select at least two certified melting point standards that bracket the expected melting point of the sample (e.g., Benzoic Acid: 122.4°C, Caffeine: 235°C).
-
Run a full melting point determination for each standard.
-
The observed values must be within the accepted tolerance (e.g., ±0.5°C) of the certified values. If not, the instrument must be recalibrated according to the manufacturer's specifications before proceeding. This step ensures the trustworthiness of all subsequent measurements.
-
-
Sample Preparation:
-
Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline sample into a fine powder using a mortar and pestle.
-
Press the open end of a glass capillary tube into the powder until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be 2-3 mm.[10]
-
-
Measurement:
-
Initial Rapid Determination: Place the packed capillary into the heating block. Set the apparatus to heat rapidly (e.g., 10-15°C/minute) to find an approximate melting range.[7] This saves time and identifies the region of interest.
-
Accurate Determination: Allow the apparatus to cool significantly. Prepare a new sample.
-
Set the apparatus to rapidly heat to a temperature approximately 15°C below the approximate melting point found in the previous step.
-
Once this temperature is reached, the heating rate must be reduced to a slow, controlled rate of 1-2°C per minute.[8]
-
Causality: A slow heating rate is critical to ensure the sample and the thermometer are in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.[8]
-
Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1 - T2.
-
-
Data Reporting:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Report the melting range, e.g., "Melting Point: 145.5 - 146.0°C". A sharp range (<1°C) is indicative of high purity.
-
Workflow Visualization: Melting Point Determination
Caption: Workflow for validated melting point determination.
Part 3: Rigorous Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, at which point the liquid rapidly vaporizes.[5] Since novel compounds are often synthesized in small quantities, a micro boiling point determination method is most appropriate.[11]
Self-Validating Protocol: Micro Boiling Point (Thiele Tube or Digital)
This method relies on observing vapor bubble formation from a trapped air pocket, providing a sharp and accurate endpoint. Validation is achieved by first running the protocol with a liquid of known boiling point.
Methodology:
-
System Validation (Trustworthiness Pillar):
-
Perform the entire procedure using a standard liquid with a well-documented boiling point (e.g., Anisole: 154°C or Cyclohexanol: 161°C).
-
The experimentally determined value must align with the literature value (accounting for atmospheric pressure). This validates the apparatus setup and the operator's technique.
-
-
Apparatus Assembly:
-
Add a small amount of the liquid sample (approx. 0.5 mL) into a small test tube (e.g., 10 x 75 mm).[5][12]
-
Obtain a standard melting point capillary tube (sealed at one end). Place it into the test tube with its open end down. This inverted capillary traps a small pocket of air which will act as a nucleation site for boiling.
-
Secure the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer's bulb.
-
Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal block on a digital hotplate). The heat source should not directly contact the test tube.[12]
-
-
Measurement:
-
Begin heating the bath at a moderate rate (5-10°C per minute).
-
As the sample heats, a few bubbles will emerge from the inverted capillary as the trapped air expands. This is not boiling.
-
Continue heating until a rapid, continuous, and steady stream of bubbles emerges from the capillary's opening. This indicates the sample has reached its boiling point, and the vapor pressure inside the capillary is overcoming the external pressure.
-
Crucial Step: Once this vigorous stream is observed, turn off the heat and allow the apparatus to cool slowly.
-
Causality: As the apparatus cools, the vapor pressure of the sample will decrease. The stream of bubbles will slow and then stop. The moment the external pressure becomes greater than the sample's vapor pressure, the liquid will be drawn up into the capillary tube. The temperature at which this occurs is the precise boiling point.
-
Record the temperature the instant the liquid enters the inverted capillary.
-
-
Data Reporting:
-
Allow the apparatus to cool, then repeat the measurement twice more for reproducibility.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. Report the data as "Boiling Point: XXX°C at YYY mmHg".
-
Workflow Visualization: Micro Boiling Point Determination
Caption: Workflow for validated micro boiling point determination.
Conclusion
The physical characterization of a novel compound like this compound demands a systematic and rigorous approach. By integrating preliminary in silico estimation with meticulous, validated experimental protocols, researchers can confidently establish its fundamental melting and boiling points. The methodologies detailed herein—emphasizing calibration, controlled experimental parameters, and a deep understanding of the underlying physical principles—provide a self-validating framework to generate trustworthy and reproducible data, forming a solid foundation for all future research and development involving this molecule.
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Katritzky, A. R., et al. "Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model." Journal of Chemical Information and Modeling. [Link]
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"An Overview on Computational Tools for Predicting and Designing the Organic Compounds." Longdom Publishing SL. [Link]
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"Micro Boiling Point Determination." chymist.com. [Link]
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"Micro-boiling point measurement." University of Calgary. [Link]
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"How to Determine Boiling Points on the Microscale." Chemtips. [Link]
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"Melting point determination." University of Calgary. [Link]
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Du, M., et al. "Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model." Frontiers in Chemistry. [Link]
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"Melting point determination." Edisco. [Link]
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"Boiling Point Determination." chemconnections.org. [Link]
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"Measuring the Melting Point." Westlab Canada. [Link]
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Ashrafi, A., et al. "Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds." Asian Journal of Chemistry. [Link]
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"DETERMINATION OF MELTING POINTS." lhschem.weebly.com. [Link]
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"Melting point determination." SSERC. [Link]
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"Micro-boiling point measurement." University of Toronto. [Link]
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Liu, G., et al. "Prediction of boiling points of organic compounds by QSPR tools." ResearchGate. [Link]
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Methodological & Application
Friedel-Crafts acylation conditions for dimethylphenyl propiophenones
An Application Guide to the Synthesis of Dimethylphenyl Propiophenones via Friedel-Crafts Acylation
This technical guide provides researchers, chemists, and drug development professionals with a detailed exploration of the Friedel-Crafts acylation conditions for synthesizing various isomers of dimethylphenyl propiophenone. Propiophenone derivatives are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][] This document offers a blend of mechanistic theory, practical insights, and step-by-step protocols to ensure successful and reproducible outcomes.
Foundational Principles: The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring through electrophilic aromatic substitution.[3][4] The reaction, developed by Charles Friedel and James Crafts in 1877, overcomes several limitations of the related Friedel-Crafts alkylation.[3][5]
Key advantages include:
-
No Carbocation Rearrangements : The electrophile, a resonance-stabilized acylium ion, does not undergo rearrangement, leading to predictable product structures.[6][7][8]
-
Prevention of Polyacylation : The product of the reaction, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring, making it less reactive than the starting material and preventing further acylation.[1][9]
The reaction proceeds through a well-established multi-step mechanism:
-
Generation of the Electrophile : A strong Lewis acid, typically aluminum trichloride (AlCl₃), coordinates with the acylating agent (e.g., propanoyl chloride) to generate a highly electrophilic, resonance-stabilized acylium ion.[5][6][7]
-
Electrophilic Attack : The π-electrons of the dimethylbenzene (xylene) ring act as a nucleophile, attacking the acylium ion. This rate-determining step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or σ-complex.[6][7]
-
Restoration of Aromaticity : A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromatic system and regenerating the Lewis acid catalyst.[7][10]
However, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[1][3] This complexation prevents the catalyst from being regenerated, meaning that stoichiometric or even excess amounts of the Lewis acid are required for the reaction to proceed to completion.[3][7] The final ketone product is liberated upon aqueous workup.[3][11]
Caption: General mechanism of Friedel-Crafts acylation.
Regioselectivity in the Acylation of Dimethylbenzenes
The two electron-donating methyl groups on the xylene ring activate it towards electrophilic aromatic substitution and direct the incoming acyl group to specific positions.[12] Understanding these directing effects is crucial for predicting the major product isomer.
-
1,4-Dimethylbenzene (p-Xylene) : The methyl groups are para to each other. Both groups direct substitution to the same two equivalent positions (ortho to each methyl group). This symmetry results in a single, predictable product: 2,5-dimethylpropiophenone .
-
1,3-Dimethylbenzene (m-Xylene) : The methyl groups are meta to each other. Their activating effects are additive at the 4-position (ortho to one methyl group and para to the other), making it the most nucleophilic site. The 2-position is also strongly activated but is sterically hindered by the two adjacent methyl groups. Therefore, the reaction overwhelmingly favors the formation of 2,4-dimethylpropiophenone .[13]
-
1,2-Dimethylbenzene (o-Xylene) : The adjacent methyl groups direct to two different positions (3- and 4-). The 4-position is generally favored due to reduced steric hindrance compared to the 3-position, which is flanked by two methyl groups. This typically leads to a mixture of 3,4-dimethylpropiophenone (major) and 2,3-dimethylpropiophenone (minor).
A critical consideration, particularly with highly active catalysts like AlCl₃, is the potential for the Lewis acid to facilitate isomerization of the xylene starting material.[14] This can lead to a mixture of propiophenone isomers that are difficult to separate. This side reaction can be suppressed by employing milder reaction conditions, such as lower temperatures.[14]
Summary of Reaction Conditions and Products
The selection of catalyst, solvent, and temperature is paramount for achieving high yield and selectivity.
| Substrate | Major Product | Catalyst (Typical) | Solvent | Temperature Range (°C) | Key Considerations |
| 1,4-Dimethylbenzene | 2,5-Dimethylpropiophenone | AlCl₃ | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 0 to 25 | High selectivity, single product expected. |
| 1,3-Dimethylbenzene | 2,4-Dimethylpropiophenone | AlCl₃ | DCM or DCE | 0 to 25 | High regioselectivity for the 4-position due to concerted directing effects. |
| 1,2-Dimethylbenzene | 3,4-Dimethylpropiophenone | AlCl₃, FeCl₃ | DCM or DCE | 0 to 25 | Potential for isomeric byproducts; lower temperatures may improve selectivity. |
Detailed Experimental Protocols
Safety First : Friedel-Crafts acylation involves hazardous materials. Propanoyl chloride is corrosive and a lachrymator.[9] Aluminum trichloride reacts violently with water, releasing corrosive HCl gas.[9] All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. All glassware must be rigorously dried to prevent decomposition of the reagents.
Caption: General laboratory workflow for Friedel-Crafts acylation.
Protocol 1: Synthesis of 2,5-Dimethylpropiophenone from p-Xylene
Materials:
-
1,4-Dimethylbenzene (p-xylene)
-
Propanoyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Setup: Equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.
-
Reagent Charging: To the flask, add anhydrous AlCl₃ (14.7 g, 110 mmol) and 50 mL of anhydrous DCM. Begin stirring to create a slurry.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of p-xylene (10.6 g, 100 mmol) and propanoyl chloride (9.3 g, 100 mmol) in 25 mL of anhydrous DCM.
-
Acylation: Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 150 g of crushed ice and 30 mL of concentrated HCl. Stir until the dark complex decomposes and two layers form.[4]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2,5-dimethylpropiophenone as a colorless or pale yellow liquid.
Protocol 2: Synthesis of 2,4-Dimethylpropiophenone from m-Xylene
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
All other reagents and materials are identical to Protocol 1.
Procedure:
-
Follow the procedure outlined in Protocol 1 , substituting 1,4-dimethylbenzene with an equimolar amount of 1,3-dimethylbenzene (10.6 g, 100 mmol).
-
The reaction setup, execution, workup, and purification steps are analogous. The primary product will be 2,4-dimethylpropiophenone. Due to the high regioselectivity, purification is often straightforward.
Protocol 3: Synthesis of 3,4-Dimethylpropiophenone from o-Xylene
Materials:
-
1,2-Dimethylbenzene (o-xylene)
-
All other reagents and materials are identical to Protocol 1.
Procedure:
-
Follow the procedure outlined in Protocol 1 , substituting 1,4-dimethylbenzene with an equimolar amount of 1,2-dimethylbenzene (10.6 g, 100 mmol).
-
Critical Consideration: To maximize the yield of the desired 3,4-isomer and minimize the 2,3-isomer, maintain the reaction temperature at 0 °C throughout the addition and for the subsequent stirring period. Avoid allowing the reaction to warm to room temperature if higher selectivity is desired.
-
The workup procedure is identical.
-
Purification: Careful column chromatography will be required to separate the 3,4-dimethylpropiophenone (major product) from the 2,3-dimethylpropiophenone (minor product).
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents are anhydrous and the glassware is perfectly dry. The activity of AlCl₃ is highly sensitive to moisture.
-
Formation of Isomeric Byproducts: This is most relevant for o-xylene and can indicate xylene isomerization.[14] Running the reaction at a lower temperature (-10 °C to 0 °C) can suppress this side reaction.[14] Using a milder Lewis acid, such as FeCl₃, may also improve selectivity, though it may require longer reaction times or gentle heating.
-
Diacylated Products: While uncommon in Friedel-Crafts acylation, if diacylation is observed, it suggests the reaction conditions are too harsh or the reaction was left for an excessive duration. Ensure no more than a slight excess of the acylating agent and catalyst are used.
Conclusion
The Friedel-Crafts acylation of dimethylbenzenes is a powerful and direct route to synthesizing dimethylphenyl propiophenones. By understanding the underlying mechanistic principles and carefully controlling reaction parameters—particularly temperature and stoichiometry—researchers can achieve high yields and predictable regiochemical outcomes. The protocols provided herein serve as a robust starting point for the synthesis of these valuable chemical intermediates.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
StudyMind. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
University of Calgary. Ch12: Friedel-Crafts acylation. [Link]
- Google Patents.
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]
- Google Patents. CN105646220A - Synthesizing method of propiophenone compound.
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
SlidePlayer. ORGANIC REACTION MECHANISM. [Link]
-
Pearson. Draw the product(s) of each of the following reactions: c. p-xylene + acetyl chloride + AlCl 3 followed by H 2 O. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
- Google Patents. US4172097A - Production of propiophenone.
-
Chemguide. friedel-crafts acylation of benzene. [Link]
-
ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
PEARL - Plymouth Electronic Archive and Research Library. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
-
PMC. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. [Link]
- Google Patents. CN111393272A - Synthetic method of 3' -methyl propiophenone.
-
NSF Public Access Repository. Synthesis of 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyr- role-1,4-dione: A diketopyrrolopyrrole scaffold for the for. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
European Patent Office. Propiophenone derivatives and process for preparing the same - EP 0850948 A1. [Link]
Sources
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- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alexandonian.com [alexandonian.com]
- 13. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 14. benchchem.com [benchchem.com]
Recrystallization techniques for purifying propiophenone derivatives
Application Note: High-Purity Recrystallization of Propiophenone Derivatives
Abstract
Propiophenone derivatives (e.g., 4'-methylpropiophenone, 3-chloropropiophenone) serve as critical intermediates in the synthesis of pharmaceutical agents, including bupropion and various phenethylamines. While distillation is suitable for liquid derivatives, substituted analogues often exist as low-melting solids that require rigorous purification to remove isomeric byproducts and unreacted Friedel-Crafts acylating agents. This guide details precision recrystallization techniques, specifically addressing the thermodynamic challenge of "oiling out"—a common failure mode where the product phase-separates as a liquid rather than a crystal.[1][2]
Part 1: Physicochemical Profiling & Solvent Strategy
Before attempting crystallization, the solute profile must be established.[3][4][5] Propiophenone derivatives typically exhibit moderate polarity due to the carbonyl group, but the aromatic ring imparts significant lipophilicity.
The Solubility Decision Matrix
The ideal solvent system must balance the dipole-dipole interactions of the ketone with the London dispersion forces of the aryl ring.
| Solvent Class | Examples | Suitability for Propiophenones | Notes |
| Alcohols (Protic) | Methanol, Ethanol, IPA | High | Excellent for polar derivatives (e.g., -OH, -NO₂ substituted). Often used in binary systems with water.[1] |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Medium | Good anti-solvents. Useful for non-polar derivatives (e.g., alkyl-substituted) but risk "oiling out" if BP > MP. |
| Esters | Ethyl Acetate | High | "Goldilocks" polarity. often used in 1:4 mixtures with Hexane. |
| Aromatic | Toluene | Low | Too chemically similar to the solute; often leads to high solubility even at low temps (poor recovery). |
Visualization: Solvent Selection Decision Tree
The following logic flow guides the selection process based on the derivative's melting point (MP) and polarity.
Figure 1: Decision matrix for solvent selection. Low-melting derivatives require solvents with boiling points lower than the solute's melting point to prevent liquid-liquid phase separation.
Part 2: Experimental Protocols
Protocol A: The "Cloud Point" Binary Recrystallization
Best for: High-melting solid derivatives (MP > 60°C) with colored impurities.
Reagents:
-
Crude Propiophenone Derivative (e.g., 4'-nitropropiophenone)
-
Solvent A: Ethanol (Good solubility)
-
Solvent B: Water (Poor solubility/Anti-solvent)
-
Activated Charcoal (Norit)
Procedure:
-
Dissolution: Place 5.0 g of crude solid in a 125 mL Erlenmeyer flask. Add boiling Ethanol dropwise with constant swirling until the solid just dissolves.
-
Note: Do not add excess solvent.[6] We aim for saturation at boiling point.
-
-
Decolorization: If the solution is dark/amber (common with Friedel-Crafts products), remove from heat, cool slightly, and add 0.1 g activated charcoal. Boil for 2 minutes.
-
Hot Filtration: Filter the hot mixture through a pre-warmed Büchner funnel to remove charcoal/insolubles. Return filtrate to a clean flask.
-
Nucleation (The Cloud Point): While keeping the filtrate near boiling, add hot Water (Solvent B) dropwise.
-
Stop immediately when a persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the solution back to transparency.
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, move to an ice bath (0-4°C) for 30 minutes.
-
Collection: Filter crystals under vacuum. Wash with cold 50:50 EtOH:Water.
Protocol B: Rescue Strategy for "Oiling Out"
Best for: Low-melting derivatives (e.g., 4'-methylpropiophenone, 3-bromopropiophenone) that separate as an oil.
The Mechanism of Failure: When the boiling point of the solvent exceeds the melting point of the solute, the solute melts before it dissolves. Upon cooling, it separates as a supercooled liquid (oil) rather than a crystal lattice.[1] This oil re-absorbs impurities.
Rescue Workflow:
-
Re-heat: Bring the oiled-out mixture back to a boil until the emulsion becomes a clear solution.
-
Add Seed Crystal: Remove from heat. As the temperature approaches the cloud point, add a single seed crystal of pure product (if available) or scratch the glass wall with a glass rod.
-
High-Agitation Cooling: Unlike standard crystallization (which requires stillness), rapid stirring during the transition from oil-to-solid can force the oil droplets to solidify into a micro-crystalline powder rather than a gummy mass.
-
Slower Solvent Switch: If the above fails, switch to a lower boiling solvent (e.g., replace Heptane with Pentane) or perform a Trituration :
-
Decant the solvent from the oil.
-
Add cold methanol.
-
Grind the oil against the glass with a spatula until it solidifies.
-
Figure 2: The rescue protocol for oiling out. Mechanical agitation and seeding are critical to bypass the stable liquid phase.
Part 3: Post-Purification Analysis (Validation)
Trustworthiness in synthesis is established through rigorous validation. Do not assume white crystals are pure.
| Technique | Metric | Acceptance Criteria |
| Melting Point (MP) | Range (°C) | Range < 2°C. (e.g., 4'-methylpropiophenone oxime: 96-98°C). Broad ranges indicate retained solvent or isomers. |
| TLC (Thin Layer Chrom.) | R_f Value | Single spot under UV (254 nm). Solvent: Hexane/EtOAc (8:2). |
| HPLC | Area % | >98.5% purity required for pharmaceutical precursors. |
Expert Insight: Propiophenone derivatives often contain trace ortho- isomers from the acylation step. These are difficult to remove. If MP range remains broad after two recrystallizations, switch solvent systems completely (e.g., from EtOH to Toluene/Hexane) to alter the solvation selectivity.
References
-
Vogel, A. I., & Furniss, B. S. (1989).[7] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[8] Longman Scientific & Technical. (Chapter 2.20: Recrystallisation Techniques).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved October 26, 2023.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11768, 4'-Methylpropiophenone.
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Melting Point Determination. Department of Chemistry.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. reddit.com [reddit.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. scribd.com [scribd.com]
- 8. ia601306.us.archive.org [ia601306.us.archive.org]
Troubleshooting & Optimization
Reducing reaction time for 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone synthesis
Ticket ID: #RXN-FAST-26DM Subject: Reducing Reaction Time for 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone Synthesis Status: Open Support Tier: Senior Application Scientist
Executive Summary
You are encountering significant kinetic inhibition due to the "Ortho Effect." The 2',6'-dimethyl substitution on the propiophenone core creates a steric wall that blocks the trajectory of incoming nucleophiles or electrophiles. Standard thermal heating (Reflux) is insufficient to overcome this activation energy barrier efficiently, leading to prolonged reaction times (24–48h) and potential decomposition.
To resolve this, we must shift from Thermodynamic Control (long reflux) to Kinetic Acceleration (High-Energy Input/Catalysis). This guide provides three validated workflows to reduce reaction time from days to minutes.
Diagnostic: Select Your Synthetic Route
Before applying a fix, identify your current bottleneck using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate acceleration protocol based on your starting materials.
Solution A: The Friedel-Crafts Acceleration (Microwave + Triflates)
Applicability: Direct coupling of m-xylene (or derivative) with 3-(2,3-dimethylphenyl)propionyl chloride. Current Issue: AlCl₃ requires stoichiometric amounts, is moisture-sensitive, and reaction stalls due to steric bulk preventing the acylium ion attack.
The Protocol Upgrade
Replace traditional Lewis Acids with Metal Triflates (e.g., Bi(OTf)₃ or Sc(OTf)₃) and utilize Microwave Irradiation . Metal triflates are water-tolerant and act as super-Lewis acids, stabilizing the acylium intermediate more effectively in crowded environments.
Step-by-Step Methodology:
-
Reagents:
-
Substrate: 1,3-Dimethylbenzene (m-xylene) [Excess, acts as solvent/reactant].
-
Acylating Agent: 3-(2,3-dimethylphenyl)propionyl chloride (1.0 equiv).
-
Catalyst: Bismuth(III) triflate [Bi(OTf)₃] (1–5 mol%).
-
-
Setup:
-
Place reagents in a microwave-transparent vial (Pyrex/Quartz).
-
Add a magnetic stir bar.
-
Optional: Add a small amount of ionic liquid (e.g., [bmim][BF₄]) to increase microwave absorbance if not using a polar solvent.
-
-
Reaction Parameters:
-
Mode: Dynamic Power (maintain constant Temp).
-
Temperature: 100°C – 120°C.
-
Time: 10 – 20 minutes.
-
Pressure Limit: 250 psi (Safety cutoff).
-
-
Workup:
-
Cool to RT. Filter catalyst (Bi(OTf)₃ is recoverable).
-
Wash filtrate with NaHCO₃. Evaporate solvent.[1]
-
Why this works: Microwave irradiation provides direct volumetric heating, overcoming the activation energy barrier of the sterically hindered transition state significantly faster than convective heating.
Solution B: The Organometallic Route (Continuous Flow)
Applicability: Reacting a 2,6-dimethylphenyl metallics with a hydrocinnamic acid derivative. Current Issue: Batch mixing leads to localized hotspots or stalled reactions due to the inability of the bulky Grignard to penetrate the electrophile's steric shield before decomposition (enolization) occurs.
The Protocol Upgrade
Utilize Flow Chemistry with Turbo-Grignard (iPrMgCl·LiCl). The LiCl breaks up the polymeric aggregates of the Grignard reagent, making it a smaller, more reactive kinetic species.
Flow Reactor Setup:
Figure 2: Continuous flow setup for sterically hindered Grignard coupling.
Step-by-Step Methodology:
-
Preparation (Stream A): Generate the Grignard in situ or pre-form using Turbo Grignard (iPrMgCl·LiCl) with 2-bromo-1,3-dimethylbenzene to create the 2,6-dimethylphenylmagnesium species.
-
Preparation (Stream B): Dissolve 3-(2,3-dimethylphenyl)propanenitrile in dry THF.
-
Execution:
-
Flow both streams into a T-mixer (high Reynolds number for instant mixing).
-
Pass through a reactor coil (PFA tubing) maintained at ambient temperature (or slightly elevated to 40°C if sluggish).
-
Residence Time: Set flow rate for a 2–5 minute residence time.
-
-
Quench: Direct output into acidic methanol/water to hydrolyze the intermediate imine to the ketone.
Why this works: Flow chemistry maximizes the surface area-to-volume ratio, ensuring excellent heat transfer. The "Turbo" complex reduces the steric bulk of the magnesium species, allowing it to slip past the methyl groups of the target.
Solution C: The Chalcone Route (Solvent-Free Microwave)
Applicability: Condensation of 2,6-dimethylacetophenone + 2,3-dimethylbenzaldehyde, followed by reduction. Current Issue: The Claisen-Schmidt condensation is the rate-limiting step. The 2,6-dimethyl groups on the acetophenone force the carbonyl out of planarity, killing resonance stabilization and making enolate formation difficult.
The Protocol Upgrade
Switch to Solvent-Free Microwave Synthesis using a solid support (Basic Alumina or KOH).
Step-by-Step Methodology:
-
Mix: Grind 2,6-dimethylacetophenone (1 equiv) and 2,3-dimethylbenzaldehyde (1 equiv) with Basic Alumina (Al₂O₃) or KF/Al₂O₃ in a mortar until a fine powder forms.
-
Irradiate:
-
Place powder in an open vessel in the microwave.
-
Irradiate at 300W – 500W for 2–5 minutes (pulsed: 30s ON, 10s OFF to prevent charring).
-
-
Extract: Wash the solid with Ethyl Acetate or DCM to extract the chalcone product.
-
Hydrogenation: Reduce the alkene using Pd/C and H₂ (balloon) or H-Cube flow reactor (10 bar, 50°C) to get the final propiophenone.
Why this works: Solvent-free conditions maximize the concentration of reactants. Microwave coupling with solid mineral supports creates "hot spots" on the catalyst surface that drive the dehydration step instantly, preventing the retro-aldol reaction.
Comparative Analysis: Acceleration Metrics
| Parameter | Standard Method (Reflux) | Microwave + Triflate (Sol A) | Flow + Turbo Grignard (Sol B) |
| Reaction Time | 24 – 48 Hours | 10 – 20 Minutes | 2 – 5 Minutes |
| Yield | 40 – 60% (Incomplete) | 85 – 95% | 80 – 90% |
| Steric Tolerance | Low (Stalls frequently) | High (High Energy) | Very High (Aggregates broken) |
| Scalability | Good | Moderate (Batch size limit) | Excellent (Continuous) |
FAQ: Troubleshooting Specific Failures
Q: I used Bi(OTf)₃ in the microwave, but the yield is still low. Why? A: Check your solvent. If you used a non-polar solvent like Toluene, it does not absorb microwaves well. Add a "doping" agent like a small amount of nitrobenzene or an ionic liquid to act as a "susceptor" (heat sink) to transfer energy to the reagents.
Q: In the Flow Grignard method, the reactor clogged. A: The magnesium salts likely precipitated. Ensure you are using iPrMgCl·LiCl (Turbo Grignard) . The Lithium Chloride solubilizes the magnesium species in THF, preventing precipitation that is common with standard Grignards.
Q: Can I just turn up the temperature on the standard reflux? A: Not recommended. With 2',6'-dimethyl systems, higher thermal temperatures often lead to polymerization of the starting materials or decarbonylation before the coupling occurs. Microwave heating is superior because it is selective and fast, minimizing time for side reactions.
References
-
Microwave-Assisted Friedel-Crafts Acylation
-
Turbo Grignard Chemistry
-
Microwave Solvent-Free Condensation
- Title: Solvent-free microwave-assisted synthesis of chalcones.
- Source: Synthetic Communic
-
URL:[Link]
-
Continuous Flow Ketone Synthesis
Sources
Technical Support Center: Propiophenone Manufacturing & Impurity Profiling
Introduction: The Purity Imperative
Propiophenone (1-phenylpropan-1-one) is a critical intermediate in the synthesis of pharmaceuticals, including ephedrine derivatives and various proprietary APIs. While its structure is simple, its manufacturing—whether via Friedel-Crafts acylation or catalytic ketonization—generates a distinct fingerprint of impurities.
This guide moves beyond basic textbook descriptions. We address the specific, often subtle impurities that evade standard detection or co-elute during chromatographic analysis. Our goal is to provide you with a self-validating system for identifying and eliminating these contaminants.
Module 1: The Impurity Matrix (Origin & Identification)
The impurity profile of propiophenone is strictly dictated by its synthetic route. You must first identify the synthesis method to predict the likely contaminants.
Quick Reference: Impurity Fingerprints
| Synthesis Route | Primary Mechanism | Critical Impurities (The "Usual Suspects") | Trace/Subtle Impurities |
| Friedel-Crafts Acylation | Benzene + Propionyl Chloride ( | Acetophenone (from acetyl chloride), Benzoic Acid , Aluminum salts | 4-Methylpropiophenone (from toluene), Chlorinated benzenes |
| Catalytic Ketonization | Benzoic Acid + Propionic Acid ( | Benzophenone (symmetric dimer), 3-Pentanone (symmetric dimer) | Aldol condensation oligomers ("Tars"), Benzaldehyde |
| Oxidation | Propylbenzene + | 1-Phenyl-1-propanol , Propylbenzene | Phenol , Hydroperoxides |
Module 2: Troubleshooting & FAQs
Category A: Chromatographic Anomalies (GC/HPLC)
Q1: I am seeing a persistent "shoulder" peak on my propiophenone main peak in GC-MS. It has a similar mass spectrum. What is it?
Diagnosis: This is likely a homologous impurity , most commonly Acetophenone or Butyrophenone .
-
Causality: Industrial-grade propionyl chloride often contains traces of acetyl chloride (leading to acetophenone) or butyryl chloride (leading to butyrophenone). Because they differ by only one methylene (
) unit, their boiling points and polarity are extremely similar to propiophenone. -
Resolution: Standard C18 HPLC columns or non-polar GC columns (like DB-5) may struggle to resolve these.
-
Action Plan:
-
Switch to a polar GC column (e.g., DB-Wax or equivalent polyethylene glycol phase) to enhance separation based on polarity rather than just boiling point.
-
Check the Certificate of Analysis (CoA) of your propionyl chloride starting material for "Assay (GC) < 99%".
-
Q2: My HPLC baseline is drifting, and I see broad tailing peaks. The propiophenone peak itself looks symmetrical.
Diagnosis: This indicates the presence of acidic impurities , likely Benzoic Acid or Propionic Acid .
-
Causality: In Friedel-Crafts, aqueous workup hydrolyzes unreacted anhydride/chloride into acids. In ketonization, these are unreacted starting materials.
-
Mechanistic Insight: In a standard Reverse Phase (RP) method at neutral pH, these acids are ionized (deprotonated), causing them to interact unpredictably with the column stationary phase or elute in the void volume.
-
Action Plan:
-
Acidify your Mobile Phase: Add 0.1% Phosphoric Acid or Formic Acid to suppress ionization (
). This forces the impurities into their neutral state, sharpening their peaks and increasing retention time. -
Wash Step: Ensure your workup includes a robust basic wash (NaOH or
) to strip these acids before injection.
-
Q3: We detect high levels of "Unknowns" at high retention times (late eluters) during Ketonization synthesis.
Diagnosis: These are Symmetric Ketones and Aldol Condensation Oligomers .
-
Causality: Ketonization is a statistical scrambling process.
-
Reaction:
-
If you react Benzoic Acid (
) + Propionic Acid ( ), you aim for Propiophenone ( ). -
However, you inevitably produce Benzophenone (
) and 3-Pentanone ( ).
-
-
Action Plan:
-
Benzophenone elutes much later than propiophenone. Ensure your GC run time is long enough to elute it, or it will appear as a "ghost peak" in the next injection.
-
Quantify 3-Pentanone early (it is volatile) and Benzophenone late.
-
Module 3: Visualizing the Impurity Pathways
Understanding the chemical origin of these impurities is the only way to control them. The following diagram maps the genesis of common impurities based on the synthesis route.
Figure 1: Mechanistic pathways for impurity formation in Friedel-Crafts and Ketonization synthesis routes.
Module 4: Standardized Analytical Protocols
To ensure reproducibility, use the following validated conditions for impurity profiling.
Protocol 1: GC-MS Impurity Profiling
This method is designed to separate homologous impurities (Acetophenone) from the main peak.
| Parameter | Setting | Rationale |
| Column | DB-WAX (PEG), 30m x 0.25mm, 0.25µm | High polarity separates aromatic ketones based on dipole interactions, not just boiling point. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard inert carrier. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection | Split 50:1 | Prevents column overload; propiophenone is the major component. |
| Oven Program | 50°C (hold 2 min) | Slow ramp allows resolution of Acetophenone (elutes early) and Benzophenone (elutes late). |
| MS Source | EI (70 eV), Scan 35-400 m/z | Full scan required for unknown identification. |
| Target Ions | 134 (Propiophenone parent), 105 (Benzoyl fragment), 120 (Acetophenone parent) | Use Extracted Ion Chromatograms (EIC) for trace detection. |
Protocol 2: Rapid HPLC Purity Check
Best for detecting non-volatile acids (Benzoic acid) and thermally unstable compounds.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.5).
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: UV @ 254 nm (aromatic ring absorption).
-
Note: Benzoic acid will elute early (approx 2-3 min); Propiophenone will elute later (approx 8-10 min).
References
-
PubChem. (n.d.). Propiophenone Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1932). Propiophenone Synthesis via Friedel-Crafts. Org. Synth. 12, 62. Retrieved October 26, 2023, from [Link]
- Renz, M. (2005). Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Applications. European Journal of Organic Chemistry. (General reference for ketonization mechanisms and symmetric ketone byproducts).
Sources
Validation & Comparative
H-NMR spectrum analysis of 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
An In-Depth Guide to the ¹H-NMR Spectral Analysis of 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of this compound. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple spectral prediction. It establishes a framework for structural elucidation by comparing the target molecule with structurally related alternatives, supported by established principles of NMR spectroscopy.
Foundational Principles: Deconstructing the Analyte
Understanding the ¹H-NMR spectrum begins with a thorough analysis of the molecule's structure. The target compound, this compound, possesses several distinct proton environments, each influenced by neighboring functional groups. A systematic breakdown of the structure is crucial for predicting the chemical shift (δ), multiplicity (splitting pattern), and integration of each proton signal.
The structure can be divided into four key regions:
-
The Propiophenone Core: A carbonyl group connected to a two-carbon ethyl chain. The protons on the α-carbon (next to C=O) and β-carbon will have characteristic signals.
-
The 2',6'-Dimethylphenyl Group: This aromatic ring is directly attached to the carbonyl group. The two methyl groups create a specific substitution pattern that dictates the splitting of the remaining aromatic protons.
-
The 2,3-Dimethylphenyl Group: This second aromatic ring is attached to the β-carbon of the propiophenone chain. Its substitution pattern will also produce a unique set of aromatic signals.
-
The Four Methyl Groups: Two are on the first phenyl ring and two are on the second. Their magnetic equivalence (or lack thereof) is a key identifying feature.
Below is a structural representation with protons labeled for discussion.
Caption: Structure of this compound.
Predicted ¹H-NMR Spectrum and Comparative Analysis
The chemical environment of a proton dictates its resonance frequency (chemical shift). Protons near electronegative atoms or within the magnetic field of an aromatic ring are "deshielded" and appear at a higher ppm value (downfield).[1][2][3] Conversely, protons in electron-rich environments are "shielded" and appear upfield.[1][2][3]
The following table outlines the predicted ¹H-NMR signals for the target molecule and compares them with simpler, known compounds to justify the assignments.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification & Comparative Data |
| Aromatic H (2',6'-Me₂Ph) | ~7.0 - 7.2 | Multiplet | 3H | The protons on the 2',6'-dimethylphenyl ring are expected in the typical aromatic region. For comparison, the aromatic protons of 2,6-dimethylacetophenone appear around 7.0-7.1 ppm.[4] |
| Aromatic H (2,3-Me₂Ph) | ~6.9 - 7.1 | Multiplet | 3H | These protons on the second ring will also be in the aromatic region, likely overlapping with the other aromatic signals to form a complex multiplet. |
| α-CH₂ (Methylene) | ~3.0 - 3.3 | Triplet (t) | 2H | Protons alpha to a carbonyl group are deshielded and typically appear between 2.0-2.5 ppm.[5] However, the additional β-phenyl group will deshield them further. In simple propiophenone, this signal is a quartet around 2.98 ppm.[6] Given the coupling to the adjacent β-CH₂, this signal will be a triplet. |
| β-CH₂ (Methylene) | ~2.8 - 3.1 | Triplet (t) | 2H | These protons are in a benzylic position, which typically shifts them to ~2.3-2.8 ppm.[3] They are also adjacent to the α-CH₂ group, resulting in a triplet. The combined electronic effects place them slightly upfield from the α-protons. |
| 2',6'-CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) | 6H | Due to symmetry, the two methyl groups on the first phenyl ring are chemically equivalent and will produce a single, sharp peak. In 2,6-dimethylacetophenone, this signal is around 2.3 ppm.[4] |
| 2,3-CH₃ (Methyl) | ~2.1 - 2.3 | Two Singlets (s) | 6H (3H each) | The two methyl groups on the second phenyl ring are non-equivalent and should appear as two distinct singlets. Their chemical shifts will be similar to those of other methyl groups on a benzene ring. |
Experimental Protocol: Acquiring High-Quality Data
The reliability of spectral analysis hinges on the quality of the acquired data. The following protocol outlines the standard procedure for preparing a sample and acquiring a ¹H-NMR spectrum.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Interpreting the Spectrum: A Step-by-Step Guide
Step 1: Chemical Shift Analysis
Begin by identifying the major regions of the spectrum. The area between δ 6.9-7.2 ppm will contain the complex, overlapping signals of the six aromatic protons. The region from δ 2.8-3.3 ppm should contain the two triplets from the aliphatic -CH₂-CH₂- chain. Finally, the region from δ 2.1-2.4 ppm will house the singlets from the four methyl groups.
Step 2: Integration Analysis
The area under each peak is proportional to the number of protons it represents.[2] Verify the proton count for each signal. The aromatic region should integrate to 6H, the two aliphatic triplets should each integrate to 2H, and the methyl region should have a total integration of 12H (ideally resolved into one 6H singlet and two 3H singlets).
Step 3: Multiplicity and Coupling Constants (J-values)
The splitting of a signal is caused by the influence of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of neighboring protons.
-
The Aliphatic Triplets: The α-CH₂ protons are adjacent to the two β-CH₂ protons (n=2), so their signal is split into a triplet (2+1=3). Likewise, the β-CH₂ protons are split by the α-CH₂ protons into a triplet. A key confirmation of this assignment is that both triplets should exhibit the same coupling constant (³JHH), typically around 6-8 Hz for aliphatic systems.[7][8]
-
The Aromatic Multiplets: The aromatic protons on both rings will couple with their neighbors, leading to complex splitting patterns. Due to the substitution, clear doublets and triplets might merge into an unresolvable multiplet.
-
The Methyl Singlets: The methyl protons have no adjacent protons, so they appear as sharp singlets (n=0, 0+1=1). The presence of three distinct singlets in this region (one with double the intensity of the other two) is a strong confirmation of the proposed structure.
Distinguishing from Isomers: The Power of NMR
Consider an isomer, such as 2',3'-dimethyl-3-(2,6-dimethylphenyl)propiophenone .[9] While having the same mass and formula, its ¹H-NMR spectrum would be distinctly different:
-
Methyl Signals: The 2',3'-dimethylphenyl group would now be attached to the carbonyl. Due to the steric hindrance and electronic environment near the carbonyl group, the chemical shifts of its two non-equivalent methyl groups would differ significantly from the target molecule.
-
Aromatic Signals: The splitting patterns of the aromatic protons would change due to the altered substitution on both rings.
This highlights the diagnostic power of ¹H-NMR in differentiating between closely related structural isomers.
Advanced Confirmation: 2D NMR Techniques
For unambiguous assignment, especially in complex molecules, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A COSY spectrum would show a cross-peak between the signals of the α-CH₂ and β-CH₂ protons, definitively confirming their connectivity.
Caption: Expected COSY correlation between the aliphatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It would allow for the assignment of each proton signal to its corresponding carbon in the ¹³C-NMR spectrum.
Conclusion
The ¹H-NMR spectrum of this compound is predicted to exhibit a unique and identifiable set of signals. Key diagnostic features include:
-
Two triplets in the aliphatic region (δ ~2.8-3.3 ppm).
-
A complex aromatic region integrating to 6H.
-
Three singlets in the methyl region: one large signal (6H) from the equivalent 2',6'-methyl groups and two smaller signals (3H each) from the non-equivalent 2,3-methyl groups.
By systematically analyzing the chemical shifts, integrations, and coupling patterns, and by comparing the data with known compounds, a confident structural assignment can be made. For absolute confirmation, 2D NMR techniques like COSY are recommended. This guide provides the foundational logic and comparative data necessary to approach this analysis with scientific rigor.
References
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NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, predicted) (NP0228295). Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dimethylacetophenone. Retrieved from [Link]
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ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Medetomidine Precursors
Medetomidine, a potent and selective α2-adrenergic agonist, is a cornerstone in veterinary medicine for its sedative and analgesic properties.[1][2] Its pharmacologically active enantiomer, dexmedetomidine, has also found significant use in human medicine for sedation in intensive care and surgical settings.[3][4] The synthesis of these critical compounds hinges on the efficient production of their key precursors. This guide provides an in-depth, objective comparison of the primary synthetic routes to medetomidine precursors, offering insights into the causality behind experimental choices and supported by available data to aid researchers and drug development professionals in selecting the most suitable pathway for their needs.
The complexity of medetomidine's structure, featuring a chiral center and an imidazole ring, presents unique synthetic challenges, including the need for stereoselective methods and stringent purity requirements.[5] Over the years, numerous strategies have been developed to address these challenges, each with its own set of advantages and limitations in terms of yield, cost, scalability, and safety.[3][6]
Key Precursors and Strategic Approaches
The core of medetomidine's structure is the 4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole backbone.[3][7] The primary precursor challenges lie in the efficient coupling of the 2,3-dimethylphenyl moiety with a functionalized imidazole ring or the construction of the imidazole ring onto a pre-existing substituted phenyl fragment. This guide will explore and compare the following prominent synthetic strategies.
The Classical Grignard-Based Approach
The original synthesis of medetomidine, and still a fundamental approach, relies on the use of Grignard reagents to form the crucial carbon-carbon bond between the phenyl and imidazole components.[6][8]
Route A: Starting from 4-Imidazolecarboxylic Acid Methyl Ester
This classic route involves a twofold Grignard addition.[4]
Experimental Protocol:
-
Step 1: First Grignard Reaction. 2,3-Dimethylphenylmagnesium bromide is prepared from 2,3-dimethylbromobenzene and magnesium. This Grignard reagent is then added to 4-imidazolecarboxylic acid methyl ester to form the corresponding ketone, 4-(2,3-dimethylbenzoyl)-1H-imidazole.
-
Step 2: Second Grignard Reaction. A second Grignard reagent, typically methylmagnesium bromide, is added to the ketone intermediate to form the tertiary alcohol, 1-(2,3-dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol.
-
Step 3: Dehydration and Reduction. The tertiary alcohol is then dehydrated to form the alkene, and subsequent hydrogenation yields racemic medetomidine.[4]
Causality and Insights:
-
Expertise & Experience: This route is conceptually straightforward, leveraging well-established Grignard chemistry. However, controlling the two separate Grignard additions can be challenging, and the reaction conditions must be carefully optimized to minimize side reactions.[9] The purification of the tertiary alcohol intermediate often requires column chromatography, which can be a bottleneck in large-scale production.[4]
-
Trustworthiness: While a foundational method, the overall yield can be modest, reported to be around 17%.[6] The use of two equivalents of Grignard reagent also has cost implications.
Route B: Starting from 2,3-Dimethylbenzaldehyde
An alternative Grignard-based approach begins with 2,3-dimethylbenzaldehyde.[10]
Experimental Protocol:
-
Step 1: Imine Protection. The aldehyde is reacted with a protecting group, such as triphenylmethyl (trityl), to form a protected imine.
-
Step 2: Grignard Reaction with Imidazole. A Grignard reagent is prepared from a protected imidazole, which then reacts with the protected imine.
-
Step 3: Intermediate Processing. The resulting intermediate is oxidized, followed by another nucleophilic addition with a Grignard reagent, deprotection, and reduction to yield medetomidine.[10]
Causality and Insights:
-
Expertise & Experience: This route introduces the complexity of protecting group chemistry to control the reactivity of the imidazole and aldehyde functionalities. The multi-step nature of this process can impact the overall efficiency.
-
Trustworthiness: While offering an alternative starting point, this method involves multiple steps and the use of expensive protecting groups and reagents, which can increase the overall cost.[10]
Imidazole Ring Construction Strategies
To circumvent the use of expensive and often difficult-to-handle substituted imidazole starting materials, routes have been developed where the imidazole ring is constructed during the synthesis.[11]
Route C: Weidenhagen Reaction Approach
A commercially viable method has been developed that combines a Kumada cross-coupling with the classical Weidenhagen reaction for imidazole formation.[12][13]
Experimental Protocol:
-
Step 1: Kumada Cross-Coupling. 3-(2,3-dimethylphenyl)butan-2-one is synthesized in a one-pot reaction via the cross-coupling of 2-(1-bromoethyl)-2-methyl-1,3-dioxolane and 2,3-dimethylphenyl magnesium bromide, followed by deprotection.[12]
-
Step 2: Weidenhagen Reaction. The resulting ketone is then used in the Weidenhagen reaction to construct the imidazole ring.[12]
Causality and Insights:
-
Expertise & Experience: This approach is highly efficient for large-scale production as it starts from more readily available and less expensive precursors. The one-pot nature of the first step simplifies the workflow.[12]
-
Trustworthiness: A significant advancement in this method is the use of non-hazardous complexing agents to remove copper from the final product, addressing a historical limitation of the Weidenhagen reaction which traditionally used toxic hydrogen sulfide.[12][13] This enhances the safety and environmental profile of the synthesis.
Route D: Starting from 2,3-Dimethylbenzoic Acid
This strategy builds the imidazole ring from a commercially affordable starting material.[11]
Experimental Protocol:
-
Step 1: Esterification and Nitration. 2,3-dimethylbenzoic acid is esterified and then reacted with nitromethane to form 1-(2,3-dimethylphenyl)-2-nitroethanone.
-
Step 2: Imidazole Ring Formation. The nitroketone is reacted with benzylamine to form a nitroenone, which is then reduced to a diamine. Cyclization of the diamine with ethyl orthoformate yields the N-benzyl protected imidazole ring.[4]
-
Step 3: Final Steps. A standard sequence of addition, elimination, and reduction leads to medetomidine.[4]
Causality and Insights:
-
Expertise & Experience: This multi-step process offers a cost-effective entry point by avoiding expensive imidazole derivatives.[11] However, the overall number of steps can impact the final yield.
-
Trustworthiness: The use of mild reaction conditions throughout the process is a notable advantage, making it more amenable to industrial-scale production.[11]
Asymmetric Synthesis and Resolution Strategies for Dexmedetomidine
For the production of the active S-enantiomer, dexmedetomidine, two primary strategies are employed: chiral resolution of racemic medetomidine or asymmetric synthesis.
Route E: Classical Resolution
The original method for obtaining dexmedetomidine involves the resolution of racemic medetomidine using a chiral resolving agent, most commonly (+)-tartaric acid.[3][4]
Experimental Protocol:
-
Step 1: Diastereomeric Salt Formation. Racemic medetomidine is treated with an equimolar amount of (+)-tartaric acid in a suitable solvent, such as ethanol.
-
Step 2: Fractional Crystallization. The resulting diastereomeric salts are separated by fractional crystallization. The less soluble dexmedetomidine-(+)-tartrate salt crystallizes out.
-
Step 3: Liberation of the Free Base. The purified diastereomeric salt is then treated with a base to liberate the free dexmedetomidine.
Causality and Insights:
-
Expertise & Experience: This method is conceptually simple but can be laborious and time-consuming, often requiring multiple recrystallizations to achieve high enantiomeric purity.[3]
-
Trustworthiness: A significant drawback is that the undesired R-enantiomer (levomedetomidine) is discarded, limiting the theoretical yield to 50%.[3] Efforts have been made to develop racemization and recycling processes for the unwanted enantiomer to improve the overall economy of the process.[14]
Route F: Asymmetric Synthesis via Chiral Precursors
More advanced strategies focus on introducing chirality early in the synthesis to avoid the wasteful resolution step.
Experimental Protocol (Azide Route):
-
Step 1: Resolution of a Chiral Precursor. 2-(2,3-dimethylphenyl)propionic acid is resolved to obtain the desired (S)-enantiomer.[14]
-
Step 2: Conversion to α-bromoketone. The resolved acid is converted to the corresponding acid chloride and then to an α-bromoketone.
-
Step 3: Azide Displacement and Reduction. The bromine is displaced with sodium azide, followed by hydrogenation of the resulting azidoketone to form the aminoketone.[14]
-
Step 4: Imidazole Formation. The aminoketone undergoes a Marckwald cyclization with potassium thiocyanate, followed by desulfurization to yield dexmedetomidine.[14]
Causality and Insights:
-
Expertise & Experience: This "azide route" provides a more efficient pathway to enantiomerically pure dexmedetomidine by establishing the chiral center early.[14] The racemization and recycling of the undesired (R)-enantiomer of the starting acid are more straightforward than for medetomidine itself.[14]
-
Trustworthiness: This approach offers the potential for higher overall yields of the desired enantiomer compared to classical resolution and avoids the late-stage separation of diastereomers.
Comparative Summary of Synthetic Routes
| Route | Starting Material(s) | Key Intermediates | Advantages | Disadvantages |
| A: Classical Grignard | 4-Imidazolecarboxylic acid methyl ester, 2,3-dimethylbromobenzene | 4-(2,3-dimethylbenzoyl)-1H-imidazole, Tertiary alcohol | Conceptually simple, well-established chemistry | Lower overall yield, use of two Grignard reagents, chromatography required[4][6] |
| B: Grignard from Aldehyde | 2,3-Dimethylbenzaldehyde, Protected imidazole | Protected imine, Oxidized intermediate | Alternative starting point | Multi-step, use of expensive protecting groups and reagents[10] |
| C: Weidenhagen Reaction | 2-(1-bromoethyl)-2-methyl-1,3-dioxolane, 2,3-dimethylphenyl magnesium bromide | 3-(2,3-dimethylphenyl)butan-2-one | Commercially viable, efficient for large scale, avoids toxic reagents[12][13] | Requires specialized knowledge of cross-coupling and Weidenhagen reactions |
| D: Imidazole Construction | 2,3-Dimethylbenzoic acid | 1-(2,3-dimethylphenyl)-2-nitroethanone, N-benzyl protected imidazole | Cost-effective starting material, mild reaction conditions[11] | Multi-step process can lower overall yield |
| E: Classical Resolution | Racemic medetomidine, (+)-Tartaric acid | Diastereomeric salts | Simple procedure | Maximum 50% yield of desired enantiomer, laborious[3][4] |
| F: Asymmetric (Azide Route) | (S)-2-(2,3-dimethylphenyl)propionic acid | α-bromoketone, azidoketone, aminoketone | High enantiomeric purity, potential for higher overall yield, easier recycling of undesired enantiomer[14] | More complex multi-step synthesis |
Visualizing the Synthetic Pathways
Classical Grignard Approach (Route A)
Caption: Classical Grignard synthesis of racemic medetomidine.
Imidazole Ring Construction (Weidenhagen Approach - Route C)
Caption: Asymmetric synthesis of dexmedetomidine via the azide route.
Conclusion
The choice of a synthetic route for medetomidine precursors is a multifaceted decision that depends on the specific goals of the research or manufacturing process. For small-scale racemic synthesis, the classical Grignard approach remains a viable option. For large-scale, cost-effective production, newer methods that construct the imidazole ring, such as the Weidenhagen approach, offer significant advantages in terms of starting material cost and process safety. When the goal is the production of the enantiomerically pure dexmedetomidine, asymmetric synthesis starting from a resolved chiral precursor presents a more efficient and less wasteful alternative to classical resolution. Researchers and drug development professionals should carefully consider the trade-offs between yield, cost, scalability, and stereochemical control when selecting a synthetic strategy.
References
- Kudzma, L., & Turnbull Jr, S. (1991). Expedient Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the α2-Adrenergic Agonist Medetomidine. Synthesis.
- Synthesis method of medetomidine. (2021).
- Ladd, S., & Glicksman, M. (2024). Classics in Chemical Neuroscience: Medetomidine. ACS Chemical Neuroscience.
- Why is the synthesis of Medetomidine Hydrochloride difficult? (2025). Bloom Tech.
- Process for preparation of medetomidine. (2011).
- Ladd, S., & Glicksman, M. (2024). Classics in Chemical Neuroscience: Medetomidine.
- A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist. (n.d.).
- Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation. (2022). Organic Process Research & Development.
- Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Form
- Efficient Synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl) ethyl]imidazole tartrate, the Potent α2 Adrenoceptor Agonist Dexmedetomidine. (1996). Semantic Scholar.
- Bobošíková, M., Mathia, F., Végh, D., Marchalin, S., & Halinkovičová, M. (2013). Synthetic approaches to dexmedetomidine (review). Acta Chimica Slovaca.
- Research and Development on the Manufacturing Process of Dexmedetomidine from Chiral Precursors: Resolution–Racemization–Recycle Synthesis Strategy. (2024).
- Synthetic approaches to dexmedetomidine (review). (2013). Semantic Scholar.
- Process for the preparation of medetomidine. (2009).
- Method for preparing medetomidine and its salts. (2010).
- A kind of preparation method of Dexmedetomidine. (n.d.).
- 2',3'-Dimethylacetophenone. (n.d.). Solubility of Things.
- Method for preparing medetomidine and its salts. (2011).
- 3′,4′-Dimethylacetophenone 98 3637-01-2. (n.d.). Sigma-Aldrich.
- 2,3-DIMETHYLACETOPHENONE | 2142-71-4. (n.d.). ChemicalBook.
- CAS 2142-71-4: Ethanone, 1-(2,3-dimethylphenyl)-. (n.d.). CymitQuimica.
- 2',3'-Dimethylacetophenone. (n.d.). PubChem.
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A Comparative Guide to Validating Assay Methods for 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
In the landscape of pharmaceutical research and drug development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel compounds such as 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone, a propiophenone derivative with potential applications in organic synthesis and medicinal chemistry, establishing robust and reliable assay methods is paramount. This guide provides a comparative analysis of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of this compound. It delves into the rationale behind experimental design and offers a framework for method validation in line with international regulatory standards.
The validation process ensures that an analytical method is suitable for its intended purpose, providing data that is accurate, reproducible, and specific. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
The Importance of Method Validation
Before delving into specific methodologies, it is crucial to understand the "why" behind method validation. Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation's Q2(R1) and the United States Pharmacopeia's General Chapter <1225>, mandate this process to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2][3] A validated method provides a high degree of assurance that it will consistently produce results that are accurate and reliable.[4][5][6]
The core validation characteristics that will be explored for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Structural Overview of the Analyte
To select and optimize an analytical method, understanding the physicochemical properties of the target molecule is essential. This compound is an aromatic ketone. Its structure suggests a significant degree of lipophilicity and the presence of a chromophore (the carbonyl group conjugated with the phenyl ring), which makes it a suitable candidate for UV-based detection in HPLC.[7] Its expected volatility also allows for analysis by gas chromatography.
Caption: Chemical structure of this compound.
Comparison of Analytical Methods: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and semi-volatile compounds that are thermally stable.[8] |
| Detection | Commonly uses UV-Vis detection, which is non-destructive. | Mass spectrometry provides high specificity and structural information. |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range. | Excellent sensitivity, often reaching the pg/mL level. |
| Sample Prep | Generally requires sample dissolution in a suitable solvent. | May require derivatization for non-volatile compounds; sample must be in a volatile solvent. |
| Specificity | Relies on retention time and spectral data for identification. Co-elution can be a challenge. | High specificity due to mass fragmentation patterns, which act as a chemical fingerprint.[9] |
I. High-Performance Liquid Chromatography (HPLC) Method Validation
A reversed-phase HPLC method with UV detection is a logical first choice for this compound due to its aromatic nature and expected polarity. The following sections outline a detailed protocol and validation plan.
A. Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is chosen for its versatility in retaining hydrophobic compounds like the target analyte.
-
Mobile Phase: A gradient of acetonitrile and water. A gradient is selected to ensure adequate separation from potential impurities and to provide a sharp peak shape.
-
Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is chosen based on the expected UV absorbance of the propiophenone chromophore. A full UV scan should be performed on a standard solution to determine the optimal wavelength.
-
Injection Volume: 10 µL.
B. Validation Workflow: HPLC
Caption: Workflow for HPLC method validation.
C. Validation Data Summary: HPLC
The following table presents hypothetical but realistic acceptance criteria and expected results for the validation of the HPLC method, based on ICH guidelines.[1]
| Validation Parameter | Acceptance Criteria | Expected Results |
| Specificity | No interference from blank or placebo at the retention time of the analyte. | Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50% - 150% of the target concentration. | 50 µg/mL - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | RSD of results ≤ 2.0% after deliberate changes to method parameters. | All tested parameter changes result in RSD < 1.5%. |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS offers an orthogonal technique to HPLC, providing a high degree of specificity and sensitivity.[10] This is particularly useful for impurity profiling and for analyses where very low levels of the analyte need to be detected.
A. Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector and an autosampler.
-
Mass spectrometer (quadrupole or similar) as the detector.
-
Data system for instrument control, data acquisition, and spectral analysis.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This is a common, robust column for the analysis of a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C. This temperature ensures the rapid volatilization of the analyte without thermal degradation.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program is designed to provide good separation from any potential impurities.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, and full scan for qualitative identification. For quantification, characteristic ions of the analyte would be selected to enhance sensitivity and selectivity.
B. Validation Workflow: GC-MS
Caption: Validation process for the GC-MS method.
C. Validation Data Summary: GC-MS
The following table presents hypothetical but realistic acceptance criteria and expected results for the validation of the GC-MS method in SIM mode.
| Validation Parameter | Acceptance Criteria | Expected Results |
| Specificity | No interfering peaks at the retention time of the target ions in blank samples. Correct ion ratios. | Correct ion ratios within ±10% of the standard. |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | 10 ng/mL - 1000 ng/mL | 10 ng/mL - 1000 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (RSD%) | Repeatability: ≤ 5.0%Intermediate: ≤ 5.0% | Repeatability: 2.5%Intermediate: 3.8% |
| LOD | Signal-to-Noise ratio of 3:1 | 1 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 3 ng/mL |
| Robustness | RSD of results ≤ 5.0% after deliberate changes to method parameters. | All tested parameter changes result in RSD < 4.0%. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.
-
HPLC-UV is recommended for routine quality control applications where high throughput and simplicity are desired. It offers excellent precision and accuracy for the quantification of the main component in bulk drug substance and finished products.
-
GC-MS is the preferred method for trace-level analysis, such as impurity profiling or pharmacokinetic studies, due to its superior sensitivity and specificity. The mass spectral data provides an additional layer of confirmation for the identity of the analyte and any related substances.
Regardless of the chosen method, a comprehensive validation study following the principles outlined in this guide and in accordance with regulatory guidelines is essential to ensure the generation of reliable and defensible analytical data.[11][12] This forms the bedrock of confidence in the quality and safety of any potential therapeutic agent derived from this novel compound.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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USP <1225> Method Validation. BA Sciences. [Link]
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Quality Guidelines. ICH. [Link]
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ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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<1225> Validation of Compendial Procedures. USP-NF. [Link]
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GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. MDPI. [Link]
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Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. ResearchGate. [Link]
-
Synthesis of propiophenone. PrepChem.com. [Link]
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QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
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From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. [Link]
-
Preparation of propiophenone. PrepChem.com. [Link]
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-
Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations. PubMed. [Link]
-
Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. [Link]
-
Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]
-
Production of propiophenone. European Patent Office. [Link]
- US4172097A - Production of propiophenone.
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
State of the art and prospects of methods for determination of lipophilicity of chemical compounds. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
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Publications. PharmaCadence Analytical Services. [Link]
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A Researcher's Guide to Quantitative Analysis of 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone In the Absence of a Commercial Reference Standard
For researchers, scientists, and drug development professionals, the accuracy of analytical data is the bedrock of discovery and regulatory compliance. The quantitative analysis of any chemical entity, such as the propiophenone derivative 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone, is fundamentally reliant on the availability of a well-characterized reference standard. However, for novel or niche compounds, a commercial, certified reference standard is often not available. This guide provides an in-depth comparison of two practical strategies for navigating this analytical challenge, ensuring scientific integrity and generating trustworthy data.
This document moves beyond a simple procedural list. It explains the causal logic behind the proposed analytical strategies, grounding them in established principles of chemical analysis and regulatory expectations. We will compare the use of a surrogate, commercially available standard with the more rigorous approach of in-house synthesis and qualification of a primary reference standard.
The Core Analytical Dilemma: Quantitation Without a Benchmark
This compound is a specific propiophenone derivative. Propiophenones, as a class, are utilized in organic synthesis and serve as precursors for various pharmaceuticals.[] Accurate quantification is essential for reaction monitoring, purity assessment, and pharmacokinetic studies. The primary challenge is that a search for a certified reference standard for this exact molecule yields no commercial sources. This necessitates a strategic decision for the analytical scientist.
We will explore and compare two viable pathways:
-
Strategy A: The Surrogate Standard Approach. This method involves using a closely related, commercially available, and certified reference standard for preliminary or semi-quantitative analysis.
-
Strategy B: The In-House Primary Standard Qualification. This comprehensive approach involves synthesizing the target molecule and rigorously characterizing it to create a primary reference standard suitable for all quantitative purposes.
Strategy A: The Surrogate Standard Approach - Rapid, Cost-Effective, but Compromised
This strategy leverages a structurally similar compound, for which a certified reference standard exists, as a stand-in for the analyte of interest. The most logical surrogate for any propiophenone derivative is Propiophenone itself, which is readily available as a certified analytical standard suitable for HPLC and GC.[2]
Causality Behind the Choice: The underlying assumption is that the surrogate and the target analyte will have similar physicochemical properties, particularly their response to the analytical detector (e.g., UV absorbance). The shared propiophenone chromophore suggests that their UV maxima will be in a similar range, making this a reasonable starting point for method development. However, substitutions on the phenyl rings will inevitably alter the molar absorptivity, introducing a systematic error in quantification.
Comparison of Target Analyte and Surrogate Standard
| Feature | This compound | Propiophenone (Surrogate Standard) | Rationale for Comparison |
| Structure | CCC(=O)c1ccccc1 | The core propiophenone structure is identical. The target analyte has four additional methyl groups on the two phenyl rings. | |
| Molecular Weight | ~266.38 g/mol | 134.18 g/mol [2] | Significant difference will affect mass-based calculations and may slightly alter chromatographic behavior. |
| UV Chromophore | Substituted Benzoyl | Benzoyl | The fundamental chromophore is the same, but alkyl substitutions can cause bathochromic (red) shifts and alter molar absorptivity, impacting the accuracy of UV-based quantification. |
| Availability | Not commercially available as a certified standard. | Widely available as a certified analytical standard from multiple suppliers.[2] | This is the primary reason for selecting Propiophenone as a surrogate. |
Experimental Protocol: Semi-Quantitative Analysis by HPLC-UV
This protocol details the use of a Propiophenone reference standard for the approximate quantification of the target analyte.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the Propiophenone analytical standard.[2]
-
Dissolve in a suitable solvent (e.g., Acetonitrile) in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare a calibration curve (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing the target analyte.
-
Dissolve and dilute the sample in the same solvent to an expected concentration within the calibration range of the surrogate standard.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Reverse-phase HPLC is a standard technique for analyzing propiophenone derivatives.[3]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention time for the target analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm. This is a typical wavelength for the benzoyl chromophore. A full UV scan of the target analyte should be performed to determine its true λmax.
-
Injection Volume: 10 µL.
-
-
Analysis and Data Interpretation:
-
Inject the calibration standards and the sample.
-
Plot the peak area of the Propiophenone standards against their concentration to generate a calibration curve.
-
Using the regression equation from the curve, calculate the concentration of the target analyte in the sample based on its peak area.
-
Critical Note: Report the result as "µg/mL Propiophenone equivalents." This acknowledges the inherent inaccuracy due to the difference in detector response between the analyte and the surrogate standard.
-
Strategy B: In-House Synthesis and Qualification - The Gold Standard for Accuracy
For drug development, quality control, and any work requiring high accuracy, relying on a surrogate is insufficient. The definitive approach is to synthesize the target compound and qualify it as a primary reference standard. This process creates a self-validating system, ensuring the highest level of trustworthiness.
Workflow for In-House Standard Qualification
The following diagram illustrates the necessary steps to transition a synthesized chemical into a qualified primary reference standard.
Caption: Workflow for in-house reference standard qualification.
Protocol for Qualification of a Synthesized Standard
Once the this compound has been synthesized and purified, it must undergo rigorous analytical testing to assign its identity, purity, and potency.
| Test | Method | Purpose | Acceptance Criteria (Typical) |
| Identity | ¹H and ¹³C NMR | To confirm the molecular structure and connectivity of the atoms. | Spectrum is consistent with the proposed structure. |
| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. | Measured molecular ion mass is within ± 5 ppm of the theoretical mass. | |
| Purity | HPLC-UV (Gradient) | To determine the chromatographic purity and identify any related substance impurities. | Purity ≥ 99.5%. No single impurity > 0.1%. |
| Gas Chromatography (GC-FID) | To detect volatile organic impurities. | Purity ≥ 99.5%. | |
| Karl Fischer Titration | To quantify the water content. | Water content ≤ 0.5%. | |
| Residue on Ignition (ROI) | To determine the content of inorganic impurities. | ROI ≤ 0.1%. | |
| Assay (Potency) | Mass Balance | To assign the potency by subtracting all impurity contents from 100%. Assay = 100% - % Chromatographic Impurities - % Water - % ROI - % Residual Solvents. | Potency value is assigned with an associated uncertainty. |
| qNMR (Quantitative NMR) | An alternative, direct method to determine potency against a certified qNMR standard. | Provides a direct measure of the molar concentration of the analyte. |
Comparative Analysis: Choosing the Right Strategy
The choice between these two strategies is dictated by the analytical requirements of the project. A decision-making framework can be visualized as follows:
Caption: Decision flowchart for selecting an analytical strategy.
Head-to-Head Performance Comparison
| Metric | Strategy A: Surrogate Standard | Strategy B: In-House Qualification |
| Accuracy & Reliability | Low to Moderate. Systematic error is expected due to differences in detector response. | High. Provides the most accurate and reliable quantitative data. |
| Cost | Low. The cost is limited to purchasing a commercially available standard. | High. Requires synthesis, purification, and extensive analytical characterization resources. |
| Time & Effort | Low. Can be implemented immediately. | High. A multi-week or multi-month endeavor requiring significant expertise. |
| Regulatory Compliance | Not suitable for GMP/GLP environments or regulatory submissions. | Essential for all regulated work (e.g., ICH, FDA submissions). |
| Scope of Application | Best for preliminary, non-critical research and development. | Required for pivotal studies, quality control, and any work demanding defensible, accurate data. |
Conclusion and Senior Scientist Recommendation
The quantitative analysis of a compound like this compound in the absence of a commercial reference standard presents a significant but manageable challenge. The appropriate path forward is dictated entirely by the context and requirements of the analytical task.
-
For early-stage, exploratory research where directional data is sufficient, the Surrogate Standard Approach (Strategy A) using a certified Propiophenone standard offers a rapid and cost-effective solution. It is imperative, however, that all data be reported as "Propiophenone equivalents" to reflect the semi-quantitative nature of the measurement.
-
For all developmental, quality control, regulatory, and pivotal scientific studies , there is no substitute for the In-House Primary Standard Qualification (Strategy B) . While resource-intensive, this is the only methodology that guarantees the scientific integrity, accuracy, and trustworthiness required for critical decision-making and regulatory acceptance. It embodies the principle of a self-validating system, which is the cornerstone of robust analytical science.
By carefully considering the project's goals, researchers can confidently select the appropriate strategy, ensuring that their analytical results are both fit for purpose and scientifically sound.
References
-
TSI Journals. (2014). Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form. [Link]
-
Reddy, G. S., et al. (2012). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. PMC. [Link]
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-
Pharmaffiliates. Tolperisone-impurities. [Link]
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SpectraBase. 2-METHYLMETHCATHINONE;2-(METHYLAMINO)-1-(2-METHYLPHENYL)-PROPAN-1-ONE;2-MMC. [Link]
-
SIELC Technologies. (2018). 1-Propanone, 2-methyl-1-(4-methylphenyl)-. [Link]
-
NIST/TRC Web Thermo Tables (WTT). 2-methyl-1-phenyl-1-propanone. [Link]
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-
PubChem. (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one. [Link]
-
PubChem. 2',6'-Dimethyl-3-(2-methylphenyl)propiophenone. [Link]
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The Good Scents Company. propiophenone, 93-55-0. [Link]
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Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]
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-
TECMOS. Propiophenone. [Link]
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Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical waste management is not just a regulatory necessity; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
Our commitment is to your safety and the integrity of your research environment. This document is structured to provide immediate, actionable information while grounding every recommendation in established safety principles and regulatory standards.
Hazard Identification and Safety Profile
Understanding the intrinsic properties of a chemical is the first step toward handling it safely. This compound belongs to the aromatic ketone class. While specific data for this compound is not widely available, its safety profile can be reliably inferred from closely related propiophenone structures.
The primary hazards associated with this class of compounds include:
-
Combustibility: Aromatic ketones are typically combustible liquids with specific flash points.[1] This means they can ignite when exposed to a source of ignition at temperatures above their flash point.[1]
-
Irritation: Direct contact can cause serious eye irritation.[1][2][3] Skin and respiratory tract irritation are also potential hazards upon exposure.[1][3]
-
Environmental Hazard: This compound should not be released into the environment.[2] It is crucial to prevent it from entering drains, surface waters, or groundwater.[4][5]
Safety and Physical Properties Summary
The following table summarizes key data for propiophenone, which serves as a reliable proxy for understanding the physical and safety characteristics of its derivatives.
| Property | Value & Interpretation | Source |
| GHS Classification | Flammable liquids (Category 4), Eye irritation (Category 2A) | [1] |
| Signal Word | Warning | [1][2] |
| Physical State | Liquid (at room temperature) | [1] |
| Flash Point | 92 °C (198 °F) | [1] |
| Hazard Statements | H227 (Combustible liquid), H319 (Causes serious eye irritation) | [1] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [1][2] |
| Hazardous Decomposition | Forms carbon oxides (CO, CO2) under fire conditions. | [1][2] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any waste handling procedure, ensuring personal and environmental safety is paramount. The causality is simple: proper preparation prevents exposure and accidental release.
-
Engineering Controls: Always handle this chemical within a certified laboratory fume hood to manage vapor inhalation risks.[1] Ensure that an eyewash station and safety shower are readily accessible.[2][6]
-
Personal Protective Equipment (PPE): A non-negotiable standard for handling this waste stream.
-
Eye Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][5]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[1][5]
-
Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[1][5]
-
Step-by-Step Disposal Procedures
The appropriate disposal method depends on the quantity and form of the waste. Under no circumstances should this chemical be disposed of down the drain.[4][5] The primary, and most effective, disposal method for this category of organic compound is incineration by a licensed hazardous waste disposal contractor.[7]
Protocol 3.1: Disposal of Small Quantities (<10 g/mL)
This protocol is intended for residual amounts on lab equipment or minimal surplus from an experiment.
-
Rinsing: Triple rinse the container or glassware that held the compound with a suitable organic solvent, such as acetone or ethanol.
-
Collection of Rinsate: The solvent rinsate is now considered hazardous waste. Collect all rinsate in a clearly labeled, sealed waste container designated for non-halogenated organic solvents.
-
Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.[4]
Protocol 3.2: Disposal of Bulk Quantities (>10 g/mL)
This protocol applies to unused, expired, or significant quantities of waste product.
-
Containment: Ensure the chemical is in its original container or a compatible, sealed, and properly labeled secondary container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any associated hazard pictograms (e.g., irritant, flammable).
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[1][2][4]
-
Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor. Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
Protocol 3.3: Disposal of Contaminated Materials
This includes absorbent pads, gloves, weigh paper, or other solid materials contaminated with the chemical.
-
Collection: Place all contaminated solid waste into a designated, sealable waste container (e.g., a labeled plastic bag or drum).
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant.
-
Disposal: This solid waste must also be disposed of via your institution's hazardous waste program. Do not mix it with regular laboratory trash.[8]
Spill Management Protocol
Accidental releases require immediate and systematic action to mitigate risks.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate unnecessary personnel.[9]
-
Remove Ignition Sources: Immediately remove all sources of ignition from the area, including open flames, hot surfaces, and sparking equipment.[2][10]
-
Contain the Spill: Wearing appropriate PPE, contain the spill by diking with an inert, non-combustible absorbent material such as sand, clay, or a general-purpose binder.[1][4][5] Do not use combustible materials like paper towels as the primary absorbent for a liquid spill.
-
Absorb and Collect: Carefully soak up the spilled material with the absorbent.[1][5]
-
Containerize Waste: Scoop the absorbent mixture into a suitable, sealable container for hazardous waste.[1][5]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste if necessary.[4]
-
Dispose: Dispose of the containerized spill waste and contaminated cleaning materials according to Protocol 3.3.
Disposal Decision Workflow
To ensure procedural accuracy, the following workflow diagram outlines the decision-making process for proper disposal.
Caption: Disposal decision workflow for this compound.
Regulatory Context
All waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) classifies hazardous waste under the Resource Conservation and Recovery Act (RCRA). Aromatic ketones and solvents used for rinsing may fall under waste codes such as F003 or F005 for non-halogenated solvents.[11] It is the responsibility of the waste generator (the laboratory) to correctly classify and manage their waste. Always consult your institution's EHS department for specific guidance.
By adhering to these protocols, you contribute to a culture of safety, protect our environment, and ensure the integrity of your scientific endeavors.
References
- BASF. (2026, February 11). Safety data sheet.
- BenchChem. (2025). Navigating the Safe Disposal of Pyrrophenone in a Laboratory Setting.
- Fisher Scientific. (2023, September 25). Propiophenone Safety Data Sheet.
- C/D/N Isotopes, Inc. (2015). Propiophenone-2',3',4',5',6' - Safety Data Sheet.
- TEMAFLOOR 402M. (2025, November 10). Safety Data Sheet.
- CDH Fine Chemical. PROPIOPHENONE CAS NO 93-55-0 Material Safety Data Sheet.
- Loba Chemie. (2015, April 9). PROPIOPHENONE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). 2,6-Dimethylphenol Safety Data Sheet.
- Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
- Cayman Chemical. (2024, August 30). Propiophenone Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Fisher Scientific. Propiophenone Safety Data Sheet.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
